4-(1H-Pyrazol-4-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWUAGMJLPHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 1h Pyrazol 4 Yl Benzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group is a primary site for a multitude of chemical reactions, most notably condensation reactions to form new carbon-nitrogen and carbon-carbon double bonds.
The reaction of an aldehyde with thiosemicarbazide (B42300) is a classic condensation reaction that yields a thiosemicarbazone. This reaction proceeds via nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N bond. juniv.edu Thiosemicarbazones derived from pyrazole (B372694) aldehydes are of significant interest due to their biological activities.
The general reaction involves refluxing equimolar amounts of 4-(1H-Pyrazol-4-yl)benzaldehyde and a desired thiosemicarbazide in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. juniv.edu
Table 1: Examples of Thiosemicarbazone Formation
| Aldehyde Reactant | Amine Reactant | Product |
|---|---|---|
| This compound | Thiosemicarbazide | 2-((4-(1H-Pyrazol-4-yl)phenyl)methylene)hydrazine-1-carbothioamide |
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govmdpi.com This reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is often removed. mdpi.com The formation involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, which then undergoes acid or base-catalyzed dehydration. nih.govresearchgate.net
A variety of Schiff bases have been synthesized from pyrazole-4-carbaldehydes by reacting them with different aromatic and heterocyclic primary amines. scielo.org.coijpsr.com These reactions are typically carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol, sometimes with a few drops of glacial acetic acid to catalyze the dehydration step. scielo.org.co
Table 2: Representative Schiff Bases Derived from Pyrazole-4-Carbaldehydes
| Pyrazole Aldehyde | Primary Amine | Resulting Schiff Base | Reference |
|---|---|---|---|
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Toluidine | (E)-4-methyl-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | scielo.org.co |
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Aniline | (E)-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | scielo.org.co |
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-Fluoroaniline | (E)-4-fluoro-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | scielo.org.co |
| 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 4-Chloroaniline | N-((3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)-4-chloroaniline | ijpsr.com |
Reactions Involving the Pyrazole Ring
The pyrazole ring itself offers avenues for further chemical modification, particularly at the N1 nitrogen atom, and can participate in cyclization reactions to form more complex heterocyclic systems.
The N1 position of the pyrazole ring in this compound is a key site for functionalization. N-acylation is a common strategy to introduce various substituents, which can significantly alter the molecule's properties. For instance, a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes were synthesized via a multi-step process that concludes with a Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde core, already functionalized at the N1 position. researchgate.net This demonstrates that the N1-substituent can be introduced early in the synthetic sequence. The key reaction involves treating an N'-substituted acetohydrazide with a Vilsmeier reagent (POCl₃/DMF) to construct the substituted pyrazole-4-carbaldehyde ring system. researchgate.net
Table 3: Examples of N1-Functionalized Pyrazole-4-Carbaldehydes
| N1-Substituent | Resulting Compound Name | Reference |
|---|---|---|
| 2-(4-chlorophenoxy)acetyl | 1-(2-(4-chlorophenoxy)acetyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | researchgate.net |
| 2-(4-nitrophenoxy)acetyl | 3-(2,4-dichlorophenyl)-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | researchgate.net |
Pyrazole-4-carbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems. The aldehyde group can react with adjacent functional groups or with external reagents in cyclocondensation reactions. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with various active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a base like piperidine (B6355638) to initiate cyclization. ekb.eg This reaction with malononitrile leads to the formation of pyridopyrazole derivatives. ekb.eg Similarly, condensation with 2-cyanomethyl-4-thiazolinone yields a methylene derivative which can be a precursor for further cyclizations. umich.edu These reactions highlight the utility of the pyrazole-4-carbaldehyde scaffold in constructing complex, polycyclic molecules.
Table 4: Cyclization Reactions of Pyrazole-4-Carbaldehydes
| Pyrazole Aldehyde | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Phenyl isothiocyanate | 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | ekb.eg |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Hydrazine hydrate (B1144303) | 3,6-Diamino-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile | ekb.eg |
Derivatization Strategies
The dual functionality of this compound allows for a diverse range of derivatization strategies beyond those mentioned above. These modifications can be used to fine-tune the steric and electronic properties of the molecule for various applications.
At the Aldehyde Group:
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, malononitrile) in the presence of a base to form substituted alkenes. umich.edu
Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into a variety of substituted alkenes.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-(1H-Pyrazol-4-yl)benzoic acid) using standard oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol ( (4-(1H-Pyrazol-4-yl)phenyl)methanol) using reducing agents like sodium borohydride.
At the Pyrazole Ring:
N-Alkylation/N-Arylation: The N1-proton is acidic and can be removed by a base, allowing for alkylation or arylation to introduce various substituents.
Electrophilic Substitution: While the pyrazole ring is generally electron-deficient, electrophilic substitution can occur, though it is less common than on benzene (B151609) rings.
These derivatization strategies underscore the importance of this compound as a versatile scaffold in medicinal and materials chemistry.
Synthesis of Thiazole (B1198619) Derivatives from Pyrazole Precursors
The aldehyde group in this compound serves as a key functional handle for the construction of thiazole rings. A common and effective method involves the initial condensation of the aldehyde with a compound containing a primary amine and a thiol or a thiourea (B124793) derivative.
One established route to synthesize 2,4-disubstituted thiazole derivatives begins with the reaction of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone. wikipedia.org This intermediate subsequently undergoes cyclization with a phenacyl bromide to yield the corresponding 2-(2-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylthiazole. wikipedia.org This general approach highlights the utility of pyrazole-4-carbaldehydes in synthesizing complex heterocyclic systems.
A plausible synthetic pathway for creating a thiazole derivative from this compound is through a Hantzsch-type thiazole synthesis. This would involve the reaction of this compound with a 2-aminothiazole (B372263) derivative. The initial step is the formation of a Schiff base between the aldehyde and the amino group of the thiazole. This reaction is typically carried out in a suitable solvent like ethanol and may be facilitated by microwave irradiation to reduce reaction times. mdpi.com
Table 1: Plausible Reaction Scheme for Thiazole Derivative Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Aminothiazole | N-((1H-Pyrazol-4-yl)methylene)thiazol-2-amine | Schiff Base Formation |
This initial Schiff base can then be further modified or used as a scaffold for more complex thiazole-containing molecules. The synthesis of novel thiazole derivatives often involves the incorporation of a pyrazole moiety, with studies showing that such hybrid compounds can exhibit interesting pharmacological activities. researchgate.net
Formation of Hybrid Compounds (e.g., Pyrazole-Tetrazole)
The synthesis of hybrid molecules containing both pyrazole and tetrazole rings is an area of active research due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group, which can lead to compounds with enhanced biological activities. mdpi.com
A general strategy for the synthesis of pyrazole-tetrazole hybrids involves the conversion of a cyano group on the pyrazole ring into a tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid. mdpi.commdpi.com
To form a pyrazole-tetrazole hybrid from this compound, the aldehyde functionality would first need to be converted into a nitrile group. This can be achieved through various standard organic transformations. For instance, the aldehyde can be converted to an oxime by reaction with hydroxylamine, followed by dehydration to the nitrile.
Once the corresponding 4-(1H-pyrazol-4-yl)benzonitrile is obtained, it can be reacted with sodium azide and a proton source, such as ammonium chloride, in a solvent like dimethylformamide (DMF) to construct the tetrazole ring. mdpi.com This would lead to the formation of 4-(4-(1H-tetrazol-5-yl)phenyl)-1H-pyrazole.
Table 2: Proposed Synthetic Route for Pyrazole-Tetrazole Hybrid
| Starting Material | Intermediate | Final Product | Key Reactions |
| This compound | 4-(1H-Pyrazol-4-yl)benzonitrile | 4-(4-(1H-Tetrazol-5-yl)phenyl)-1H-pyrazole | Oxime formation, Dehydration, Cycloaddition |
This synthetic approach allows for the creation of a direct carbon-carbon bond between the pyrazole and the tetrazole-bearing phenyl ring. Other strategies involve linking the two heterocyclic rings through different spacers. beilstein-journals.org
Synthesis of Imidazo[4,5-b]pyridine-based Derivatives
Imidazo[4,5-b]pyridines are an important class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of these derivatives can be readily achieved by the condensation of a diaminopyridine with an aldehyde.
Specifically, 2-substituted imidazo[4,5-b]pyridines can be synthesized by reacting 2,3-diaminopyridine (B105623) with various benzaldehydes. nih.gov In this context, this compound can be employed as the aldehyde component. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium metabisulfite (B1197395) (Na2S2O5), which facilitates the cyclization. mdpi.comnih.gov
The general procedure involves mixing 2,3-diaminopyridine with this compound and sodium metabisulfite in DMSO and heating the mixture. This one-pot synthesis provides a direct route to 2-(4-(1H-Pyrazol-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine.
Table 3: Synthesis of an Imidazo[4,5-b]pyridine Derivative
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2,3-Diaminopyridine | This compound | Na2S2O5 in DMSO | 2-(4-(1H-Pyrazol-4-yl)phenyl)-1H-imidazo[4,5-b]pyridine |
This method is attractive due to its operational simplicity and the ability to introduce a wide variety of substituents at the 2-position of the imidazo[4,5-b]pyridine core by simply changing the aldehyde used in the reaction. organic-chemistry.orgnih.gov
Hydrazinolysis Reactions
Hydrazinolysis, in the context of aldehydes and ketones, typically refers to the reaction with hydrazine (H2NNH2) or its derivatives. The initial and most common reaction is the formation of a hydrazone. wikipedia.org This reaction involves the nucleophilic addition of hydrazine to the carbonyl carbon of the aldehyde, followed by dehydration to form a C=N-NH2 bond. nih.govlibretexts.org
The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol would lead to the formation of (E)-1-((1H-Pyrazol-4-yl)methylene)hydrazine. arjonline.org This hydrazone can be a stable final product or an intermediate for further transformations.
Table 4: Formation of a Hydrazone from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Hydrazine Hydrate | (E)-1-((1H-Pyrazol-4-yl)methylene)hydrazine | Hydrazone Formation |
Advanced Spectroscopic and Analytical Characterization of 4 1h Pyrazol 4 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-(1H-Pyrazol-4-yl)benzaldehyde and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework of a molecule. nih.govnih.gov
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton, the aromatic protons of the benzaldehyde (B42025) ring, and the protons of the pyrazole (B372694) ring.
The aldehyde proton typically appears as a singlet in the downfield region, around 9.8-10.1 ppm. orientjchem.orgrsc.org The protons on the benzaldehyde ring usually appear as doublets in the aromatic region (7.5-8.0 ppm). The protons of the pyrazole ring also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. chemicalbook.com For instance, in a derivative, the pyrazole ring proton 3-H was observed as a singlet at 9.38 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | CDCl₃ | 10.04 (s, 1H, CHO), 7.96 (d, J = 8.1 Hz, 2H, Ar-H), 7.80 (d, J = 8.1 Hz, 2H, Ar-H), 7.75 (s, 1H, Pyrazole-H), 6.51 (s, 1H, Pyrazole-H) |
| Benzaldehyde | CDCl₃ | 10.01 (s, 1H), 7.86 (d, J = 8 Hz, 2H), 7.61 (t, 1H), 7.51 (t, 2H) |
| Pyrazole | - | 13.60 (s, 1H, NH), 7.74 (s, 2H, CH) |
Data compiled from multiple sources. rsc.orgchemicalbook.comrsc.org
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region, typically around 190-193 ppm. orientjchem.orgrsc.org The aromatic carbons of the benzaldehyde and pyrazole rings appear in the range of 110-150 ppm. The specific chemical shifts help in assigning the individual carbon atoms within the rings. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound Derivative | DMSO-d₆ | 193.0 (C=O), 136.2, 134.5, 129.4, 129.1 (Aromatic C) |
| Benzaldehyde | CDCl₃ | 192.41, 136.37, 134.45, 129.72, 128.98 |
| 4-methylbenzaldehyde | DMSO-d₆ | 192.6, 145.2, 134.0, 129.7, 129.6, 21.4 |
¹⁵N NMR Spectral Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For pyrazole-containing compounds, ¹⁵N NMR can distinguish between the different nitrogen atoms in the pyrazole ring. For example, in pyrano[2,3-c]pyrazol-4(2H)-one derivatives, the "pyrrole-like" N-2 and "pyridine-like" N-1 nitrogens of the pyrazole moiety show distinct signals. nih.gov In one study, the ¹⁵N NMR spectrum of a pyrazole derivative revealed signals for the "pyrrole-like" nitrogen at δ -166.9 ppm and the "pyridine-like" nitrogen at δ -117.1 ppm. nih.gov This technique is particularly useful for studying the tautomerism and electronic structure of pyrazole derivatives.
Two-Dimensional NMR Techniques (e.g., HMBC, H2BC, LR-HSQMBC, NOESY)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning complex structures.
Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of a molecule, such as linking the benzaldehyde and pyrazole rings in this compound. nih.govresearchgate.net
H2BC (Heteronuclear 2-Bond Correlation) is a more specialized technique that selectively shows correlations between protons and carbons that are two bonds away. researchgate.net
Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a highly sensitive experiment that can detect very long-range (4-6 bond) heteronuclear couplings, providing even more extensive connectivity information, which is particularly useful for proton-deficient molecules. researchgate.netnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry and conformation of molecules. nih.govresearchgate.net For instance, NOESY can confirm the proximity of protons on the pyrazole ring to those on the adjacent phenyl group. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands for the aldehyde group and the aromatic rings.
The most prominent band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. docbrown.inforesearchgate.net The C-H stretching vibration of the aldehyde group can be observed around 2700-2900 cm⁻¹. orientjchem.orgdocbrown.info The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. docbrown.inforesearchgate.net The N-H stretching vibration of the pyrazole ring can be seen as a broad band in the region of 3100-3500 cm⁻¹. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Reference |
| Aldehyde (C=O) | Stretch | 1680 - 1710 | docbrown.inforesearchgate.net |
| Aldehyde (C-H) | Stretch | 2700 - 2900 | orientjchem.orgdocbrown.info |
| Aromatic (C-H) | Stretch | > 3000 | docbrown.inforesearchgate.net |
| Aromatic (C=C) | Stretch | 1400 - 1600 | docbrown.inforesearchgate.net |
| Pyrazole (N-H) | Stretch | 3100 - 3500 | chemicalbook.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. acs.orgnist.gov
The fragmentation of pyrazole compounds in the mass spectrometer is often characterized by the cleavage of the nitrogen-nitrogen bond, leading to the expulsion of a hydrogen cyanide (HCN) molecule. capes.gov.br Another common fragmentation pathway involves the loss of a nitrogen molecule. capes.gov.br High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar, thermally labile, and high molecular weight compounds, making it well-suited for this compound and its derivatives. nih.gov In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
For this compound (C₁₀H₈N₂O, Molecular Weight: 172.18 g/mol ), analysis in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 173.19. sigmaaldrich.comnih.gov The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound and is particularly useful in monitoring reaction progress or analyzing complex mixtures. nih.gov
Derivatives of this compound are also readily characterized. The technique can confirm the successful addition of various functional groups by observing the expected mass shift in the resulting product. For instance, in the synthesis of pyrazole derivatives, ESI-MS is used to identify reaction intermediates and final products, sometimes revealing unexpected coupling products or side reactions. researchgate.net Depending on the solvent system and additives used, such as sodium or potassium salts, adduct ions like [M+Na]⁺ or [M+K]⁺ may also be observed, providing further confirmation of the molecular weight. In some cases, derivatization is intentionally performed to enhance the ESI response of a molecule. researchgate.net
The following table illustrates typical ESI-MS data for a hypothetical derivative:
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Observed Ions (m/z) |
| 4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)benzaldehyde | C₁₈H₁₆N₂O₂ | 293.12 | 293.1, 315.1 [M+Na]⁺ |
| N-(4-(1H-pyrazol-4-yl)benzylidene)aniline | C₁₆H₁₃N₃ | 248.12 | 248.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, is amenable to GC-MS analysis.
In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. mdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern provides rich structural information. For this compound, fragmentation would likely involve characteristic losses from both the benzaldehyde and pyrazole rings. researchgate.net For example, the loss of a hydrogen radical (H•) to give an [M-1]⁺ peak, or the loss of the aldehyde group's formyl radical (•CHO) or carbon monoxide (CO) are common fragmentation pathways for benzaldehydes. nih.gov The pyrazole ring can undergo cleavage, often involving the loss of HCN or N₂. researchgate.net High-resolution GC-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govjeol.com
A table of expected fragments for the parent compound is shown below:
| Ion | m/z (nominal) | Possible Identity |
| [M]⁺ | 172 | Molecular Ion |
| [M-H]⁺ | 171 | Loss of H radical |
| [M-CHO]⁺ | 143 | Loss of formyl radical |
| [M-N₂H]⁺ | 143 | Cleavage of pyrazole ring |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. Many derivatives of this compound, especially those with polar functional groups or higher molecular weights, are ideally analyzed by LC-MS. nih.gov
The separation is typically achieved using high-performance liquid chromatography (HPLC), where the sample is passed through a column packed with a solid adsorbent material (stationary phase). Different modes of chromatography can be employed. For pyrazole-containing compounds, reversed-phase chromatography is common, but techniques like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography can offer better retention and separation for very polar analytes. researchgate.netresearchgate.net
After separation in the LC system, the eluent is introduced into the mass spectrometer, commonly using an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. The resulting mass spectra, similar to ESI-MS, typically show the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used for further structural elucidation, where a specific ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and its fragment ions are analyzed. This provides detailed structural information and is useful for identifying compounds in complex matrices. nih.gov
LC-MS is widely used for the characterization of pyrazole derivatives in various fields, including pharmaceutical analysis and environmental testing. nih.govresearchgate.net
| Technique | Analyte State | Key Information Obtained | Application for this compound |
| ESI-MS | Solution | Molecular Weight | Confirms MW of parent compound and derivatives via [M+H]⁺. |
| GC-MS | Gas Phase | Molecular Structure, Purity | Provides retention time and fragmentation pattern for structural fingerprinting. |
| LC-MS | Solution | Molecular Weight, Structure | Separates and identifies derivatives, especially non-volatile ones, in complex mixtures. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound. The results are used to determine the empirical formula of a substance and to confirm the purity of a synthesized compound. For a new derivative of this compound, elemental analysis provides critical evidence that the correct product has been formed with the expected atomic composition. nih.gov
The analysis is performed using a CHN analyzer, which involves combusting a small, precisely weighed amount of the sample at a very high temperature. The combustion products (CO₂, H₂O, and N₂) are separated and quantified. The percentage of each element in the sample is then calculated.
For this compound (C₁₀H₈N₂O), the theoretical elemental composition is:
Carbon (C): 69.76%
Hydrogen (H): 4.68%
Nitrogen (N): 16.27%
Oxygen (O): 9.29% (often determined by difference)
Experimental results for a synthesized compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This confirms that the empirical formula, and by extension the molecular formula (if the molecular weight is known), is correct. ekb.eg
The following table shows an example of elemental analysis data for a reported pyrazole derivative. ekb.eg
| Compound | Molecular Formula | Analysis | C% | H% | N% |
| 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(p-tolyl)methanimine | C₂₃H₁₉N₃ | Calculated | 81.87 | 5.68 | 12.45 |
| Found | 81.90 | 5.57 | 12.50 | ||
| 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-bromophenyl)methanimine | C₂₂H₁₆BrN₃ | Calculated | 65.68 | 4.01 | 10.45 |
| Found | 65.70 | 4.15 | 10.30 |
X-ray Diffraction Studies
X-ray diffraction (XRD) techniques are the most powerful tools for elucidating the atomic and molecular structure of a crystalline solid. They provide detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. The technique requires a high-quality single crystal of the material, which can sometimes be challenging to grow. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the precise arrangement of atoms in the crystal lattice can be determined.
For derivatives of this compound, this analysis provides unambiguous proof of structure, including the connectivity of atoms and the stereochemistry. nih.gov It allows for the precise measurement of all bond lengths and angles and reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules are arranged in the solid state. researchgate.net This information is invaluable for understanding the physical properties of the compound and for structure-activity relationship studies.
Below is a table showing representative crystallographic data for a pyrazole derivative found in the literature. researchgate.net
| Parameter | Value |
| Compound | (E)-N'-(4-fluorobenzylidene)-2-(hydroxymethyl)benzohydrazide |
| Chemical formula | C₁₅H₁₃FN₂O₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.3610(11) |
| b (Å) | 15.1269(17) |
| c (Å) | 8.1382(6) |
| β (°) | 106.411(9) |
| Volume (ų) | 1459.7(2) |
| Z (molecules/unit cell) | 4 |
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is used to analyze a polycrystalline or powdered sample. Instead of a single diffraction pattern from one crystal, the XRPD instrument collects diffraction from the randomly oriented microcrystals in the powder. The result is a characteristic diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). xrpd.eu
XRPD is a key technique for:
Phase Identification: Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint." This allows for the identification of a compound by comparing its pattern to a database.
Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.
Distinguishing Crystalline from Amorphous Material: Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials, which lack long-range order, produce a very broad, diffuse signal (a "halo"). improvedpharma.com
Polymorph Screening: XRPD is essential for identifying and distinguishing between different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, and controlling the polymorphic form is critical in industries like pharmaceuticals. improvedpharma.comresearchgate.net
For this compound and its derivatives, XRPD would be used to characterize the bulk solid material, confirm its crystalline nature, and ensure phase purity. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. When organic molecules are exposed to UV (200-400 nm) or visible (400-700 nm) light, they absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For molecules containing conjugated π systems, such as this compound, UV-Vis spectroscopy is particularly informative. The structure of this compound, which incorporates a pyrazole ring, a benzene (B151609) ring, and an aldehyde group, contains multiple chromophores and a conjugated system that gives rise to characteristic electronic transitions.
The interaction with UV-Vis radiation typically excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference (ΔE) between these orbitals corresponds to the wavelength of light absorbed. In conjugated systems like pyrazole and benzaldehyde derivatives, the most significant transitions are typically π - π* and n - π* transitions. libretexts.org The electronic spectra of pyrazole-based compounds often exhibit absorption bands that can be assigned to these transitions, providing valuable information about their electronic structure. nih.gov
The most prominent electronic transitions observed in the UV-Vis spectra of aromatic and conjugated compounds like this compound and its derivatives are π - π* transitions. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are characteristic of the conjugated system formed by the pyrazole and phenyl rings. nih.gov
Research on various pyrazole-based compounds demonstrates that these π - π* transitions result in strong absorption bands in the UV region. nih.govnih.gov For instance, the electronic spectra of newly synthesized halogenoaminopyrazole derivatives, when recorded in an ethanolic solution, showed characteristic absorption values in the range of 246–300 nm. nih.gov For a series of these derivatives with a single pyrazole nucleus, two distinct absorption bands assigned to π-π* transitions were observed in the ranges of 238–323 nm and 334–520 nm. nih.gov A second series containing two pyrazole nuclei exhibited a characteristic π-π* transition band in the 428–564 nm range. nih.gov
The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure, particularly the extent of conjugation and the presence of substituents on the aromatic rings. The introduction of different functional groups can lead to a bathochromic (red shift) or hypsochromic (blue shift) effect. A study on pyrazole-based compounds noted a bathochromic shift in the λmax from approximately 218 nm to 250 nm, which was attributed to the presence of additional aromatic moieties on the compound's backbone. nih.gov This shift clearly indicates an extension of the conjugated π system. nih.gov The absorption bands observed for these compounds were all characterized as π–π* (aromatic) transitions. nih.gov
The table below summarizes the observed UV-Vis absorption maxima for different series of pyrazole derivatives, which are attributed to π-π* electronic transitions.
| Compound Series | Solvent | Absorption Maxima (λmax) Range (nm) | Transition Type | Reference |
| Halogenoaminopyrazoles (one pyrazole nucleus) | Ethanol (B145695) | 238–323 and 334–520 | π-π | nih.gov |
| Halogenoaminopyrazoles (two pyrazole nuclei) | Ethanol | 428–564 | π-π | nih.gov |
| Pyrazole derivatives without phenyl scaffolds | Not Specified | ~218 | π-π | nih.gov |
| Pyrazole derivatives with phenyl scaffolds | Not Specified | ~250 | π-π | nih.gov |
Computational Chemistry and Theoretical Studies of 4 1h Pyrazol 4 Yl Benzaldehyde and Its Derivatives
Quantum Chemical Investigations
Quantum chemical methods are employed to predict molecular properties based on the fundamental principles of quantum mechanics. These calculations provide detailed information about molecular structure, stability, and electronic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various pyrazole (B372694) derivatives to analyze their molecular electrostatic potential, natural bonding orbitals, and frontier molecular orbital energies. nih.gov For instance, DFT calculations have been utilized to understand the structural and electronic properties of compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, where the geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. nih.gov Such studies help in determining properties like the HOMO-LUMO energy gap, which is indicative of the molecule's electronic stability and reactivity. nih.gov
In studies of other pyrazole derivatives, DFT has been used to analyze molecular descriptors for N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides. nih.gov These calculations compute global reactivity indices such as electron affinity, ionization potential, electrophilicity index, and chemical hardness, which are consistent with experimental biological findings. nih.gov The unique characteristics of pyrazoles are often attributed to their susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, leading to a diversity of structures with wide-ranging applications. nih.gov
Table 1: Selected DFT-Calculated Properties for Pyrazole Derivatives
| Property | Value/Observation | Reference |
| HOMO-LUMO Energy Gap (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) | ~4.458 eV | nih.gov |
| Molecular Conformation (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) | Planar | nih.gov |
| Key Interactions (N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide) | H-bond with threonine residue in EGFRWT active site | nih.gov |
This table presents a selection of findings from DFT studies on various pyrazole derivatives to illustrate the types of data obtained through these computational methods.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. It allows for the simulation of UV-Vis spectra and provides insights into the nature of electronic transitions. For example, a theoretical UV-Vis absorption spectrum for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was simulated using TD-DFT at the B3LYP/6-31G(d) level, based on its optimized geometry. nih.gov This analysis identified a prominent absorption peak around 251 nm, which was assigned to a π → π* transition involving the HOMO→LUMO+1 excitation. nih.gov
Similar TD-DFT calculations have been performed for other complex heterocyclic systems, such as pyrazole-1,2,3-triazole hybrids, to determine their energy gaps and optical properties, providing good evidence for electronic transitions. scispace.com In the study of benzaldehyde (B42025), a related aromatic aldehyde, TD-DFT has been used to analyze its photophysical processes, including intersystem crossing and phosphorescence, by examining its adiabatic excited states. princeton.edu These studies demonstrate the utility of TD-DFT in understanding the photo-reactivity and electronic behavior of these compounds.
Table 2: TD-DFT Electronic Transition Data for a Pyrazole Derivative
| Molecule | Calculated λmax (nm) | Transition Assignment | Oscillator Strength (f) | Reference |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | ~251 | π → π* (HOMO→LUMO+1) | Not specified | nih.gov |
This table highlights a specific finding from a TD-DFT study on a pyrazole derivative to exemplify the data generated.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to understand how a ligand might interact with a protein's active site.
For various pyrazole derivatives, molecular docking studies have been instrumental in predicting their binding affinities and interaction modes with biological targets. researchgate.net For example, docking studies on novel pyrazole-carboxamides bearing a sulfonamide moiety were performed against human carbonic anhydrase (hCA) I and II isoenzymes, revealing better interactions than the reference inhibitor. nih.gov Similarly, docking has been used to investigate the interactions of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the COX-2 enzyme, highlighting the importance of the pyrazole ring in these interactions. researchgate.net
Ligand-Protein Interactions
The analysis of ligand-protein interactions provides a detailed picture of the binding mode at the molecular level. These interactions are predominantly non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In docking studies of pyrazole derivatives with the Epidermal Growth Factor Receptor (EGFR), a key hydrogen bond with a threonine residue was identified as a crucial interaction. nih.gov
The heteroaromatic nature of the pyrazole ring allows it to participate in various types of interactions. researchgate.net For pyrazine-based compounds, a related class of heterocycles, the most frequent interaction observed in the Protein Data Bank (PDB) is a hydrogen bond to the pyrazine (B50134) nitrogen atom acting as an acceptor. researchgate.net In the case of pyrazole-carboxamide derivatives targeting carbonic anhydrase, the docking analysis showed specific interactions within the active site of the hCA I and hCA II receptors. nih.gov
Table 3: Examples of Ligand-Protein Interactions from Molecular Docking Studies of Pyrazole Derivatives
| Derivative Class | Target Protein | Key Interacting Residues/Interaction Type | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Interactions with active site residues | nih.gov |
| 4,5-dihydro-1H-pyrazole-1-yl acetates | Cyclooxygenase-2 (COX-2) | Interactions involving the 4,5-dihydro-1H-pyrazole ring | researchgate.net |
| N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamides | EGFRWT | Hydrogen bond with Threonine residue | nih.gov |
This table summarizes key ligand-protein interactions identified in molecular docking studies for different classes of pyrazole derivatives.
Molecular Geometry and Electronic Structure Analysis
The three-dimensional arrangement of atoms in a molecule and the distribution of its electrons are fundamental to its chemical and physical properties. Computational methods provide precise information on these aspects.
Optimized Geometries and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level showed that the molecule adopts a planar conformation, where all its constituent atoms lie in the same plane. nih.gov This planarity can have significant implications for the molecule's electronic properties and its ability to interact with other molecules.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, this is crucial for understanding their behavior. In the case of benzaldehyde, DFT optimizations have been performed for its ground and various excited states, revealing nearly planar geometries for all. princeton.edu The structural parameters obtained from these calculations, such as bond lengths and angles, are often in good agreement with experimental data, validating the computational approach. princeton.edu
Table 4: Optimized Geometrical Parameters for Benzaldehyde (as a reference for the aldehyde moiety)
| State | C=O Bond Length (Å) | Average Phenyl C-C Bond Length (Å) | Reference |
| S0 | 1.210 | 1.392 | princeton.edu |
| T2 (π-π*) | Not specified | Increased by 0.03 Å | princeton.edu |
This table provides reference data on a related structure to illustrate the type of information obtained from geometry optimization.
Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), which encompass the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
In computational studies of a Schiff base derivative of 4-(1H-pyrazol-4-yl)benzaldehyde, namely (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory have been employed to analyze its FMOs. The HOMO of this derivative is primarily localized on the pyrazole ring, the adjacent phenyl ring, and the imine linker. In contrast, the LUMO is predominantly distributed over the benzoic acid portion of the molecule.
The calculated energies for the HOMO and LUMO are -6.215 eV and -2.283 eV, respectively. This results in a HOMO-LUMO energy gap (ΔE) of 3.932 eV. A larger energy gap is generally associated with higher kinetic stability and lower chemical reactivity. The distinct localization of the HOMO and LUMO suggests that the pyrazole and neighboring phenyl ring are the likely sites for electrophilic attack, while the benzoic acid moiety is the probable site for nucleophilic attack.
Frontier Molecular Orbital Data for (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid
| Parameter | Energy (eV) |
| EHOMO | -6.215 |
| ELUMO | -2.283 |
| Energy Gap (ΔE) | 3.932 |
Hirshfeld Surface Computational Method for Intercontacts
Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying intermolecular interactions within a crystalline structure. This method provides insights into how molecules are packed in a crystal and the nature of the forces holding them together.
For a pyrazoline derivative synthesized from this compound, Hirshfeld surface analysis has been utilized to dissect the intermolecular contacts. The analysis reveals that H···H contacts are the most prevalent, covering the largest portion of the Hirshfeld surface. Other significant interactions identified include C–H···π interactions and N–H···N hydrogen bonds.
The dnorm surface, a key output of Hirshfeld analysis, uses a color scale to represent the distances of intermolecular contacts, with red spots indicating contacts that are shorter than the sum of the van der Waals radii. In the case of the pyrazoline derivative, these red spots highlight the presence of strong N–H···N hydrogen bonds, which are crucial for the stability of the crystal packing. The shape-indexed and curvedness plots further elucidate the planarity and stacking arrangements of the molecules within the crystal. A 2D fingerprint plot derived from the Hirshfeld surface offers a quantitative breakdown of the different intermolecular contacts, detailing the percentage contribution of each type of interaction to the total surface area.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory.
NBO analysis performed on (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid using DFT at the B3LYP/6-311G(d,p) level reveals significant intramolecular charge transfer interactions that contribute to the molecule's stability. Key interactions include the delocalization of electron density from the lone pair (LP) of the pyrazole nitrogen atom to the antibonding (π*) orbitals of adjacent C-C and C-N bonds. These interactions, along with those involving the π-electrons of the benzene (B151609) rings and the C=N bond, indicate substantial electronic delocalization across the molecule. The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of the hyperconjugative effects and charge delocalization, offering a more detailed picture of the electronic structure than a simple Lewis diagram.
Prediction of Reactivity Descriptors
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative framework for predicting the chemical reactivity of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω).
For the derivative (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid, these descriptors have been calculated from its DFT-derived HOMO and LUMO energies. The ionization potential and electron affinity are calculated as I = -EHOMO and A = -ELUMO, respectively. The other descriptors are derived from these values.
The calculated global hardness (η) of 1.966 eV is consistent with the large HOMO-LUMO gap, indicating high stability. The electrophilicity index (ω) of 4.589 eV suggests that the molecule has a notable capacity to act as an electrophile.
Predicted Reactivity Descriptors for (E)-4-((4-(1H-pyrazol-4-yl)benzylidene)amino)benzoic acid
| Reactivity Descriptor | Symbol | Formula | Value (eV) |
| Ionization Potential | I | -EHOMO | 6.215 |
| Electron Affinity | A | -ELUMO | 2.283 |
| Electronegativity | χ | (I+A)/2 | 4.249 |
| Chemical Potential | µ | -(I+A)/2 | -4.249 |
| Global Hardness | η | (I-A)/2 | 1.966 |
| Global Softness | S | 1/(2η) | 0.254 |
| Electrophilicity Index | ω | µ²/ (2η) | 4.589 |
Biological Activities and Mechanisms of Action of 4 1h Pyrazol 4 Yl Benzaldehyde Derivatives
Anticancer Activity
The fight against cancer has benefited from the exploration of novel chemical scaffolds, and derivatives of 4-(1H-pyrazol-4-yl)benzaldehyde have shown considerable promise in this area. nih.gov Their anticancer effects are multifaceted, encompassing direct cytotoxicity to cancer cells, inhibition of crucial cancer-related molecular targets, and the induction of programmed cell death.
Cytotoxic Activity against Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines, revealing significant inhibitory effects.
Breast Cancer (MDA-MB-231, MCF-7): Several studies have reported the efficacy of these derivatives against breast cancer cell lines. For instance, newly synthesized pyrazole (B372694) derivatives have been tested for their cytotoxic activity against MCF-7 and MDA-MB-231 tumor cell lines using the MTT assay. pleiades.online In one study, compounds 4c and 4j demonstrated notable antitumor activity with IC50 values of 17.83 μM and 19.73 μM against MDA-MB-231 and MCF-7 cell lines, respectively. researchgate.net Another investigation involving pyrazole compounds L1–L5 explored their short-term cytotoxicity on MDA-MB-231 and MCF-7 cell lines. nih.gov
Hepatocellular Carcinoma (HepG2): Pyrazoline derivatives have shown potent activity against liver cancer cells. A series of pyrazoline derivatives, 1b–12b, were evaluated for their antiproliferative activity against HepG-2 cells. nih.gov Compounds 1b and 2b, in particular, exhibited strong activity with IC50 values of 6.78 μM and 16.02 μM, respectively. nih.gov These compounds also demonstrated low cytotoxicity against normal NIH/3T3 cells, suggesting a degree of selectivity. nih.gov
Colon Cancer (HCT-116): Certain 4H-pyran and pyrano[2,3-c]pyrazole derivatives have been screened for their antiproliferative effects against HCT-116 human colorectal cancer cells. nih.gov
Other Cancer Cell Lines: The cytotoxic effects of these derivatives extend to other cancer types. For example, some pyrazole-based heterocycles have shown promising activity against A549 human lung adenocarcinoma cell lines. nih.gov One study found that compound 2 was effective in inhibiting the growth of A549 cells, with an EC50 of 220.20 µM. mdpi.com
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| 4c | MDA-MB-231 | 17.83 | researchgate.net |
| 4j | MCF-7 | 19.73 | researchgate.net |
| 1b | HepG2 | 6.78 | nih.gov |
| 2b | HepG2 | 16.02 | nih.gov |
| 2 | A549 | 220.20 | mdpi.com |
Inhibition of Cancer-Related Targets
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes and proteins that are critical for cancer cell proliferation and survival.
Cyclin-Dependent Kinase 2 (CDK2): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from the bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives, has demonstrated potent CDK2 inhibitory activity. nih.gov Compound 15 from this series was identified as a highly potent CDK2 inhibitor with a Ki of 0.005 µM and exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821. nih.gov
Wee1 Kinase: A series of novel (1H-pyrazol-4-ylamino)pyrimidine derivatives have been designed as selective Wee1 inhibitors for cancer treatment. nih.gov
Other Targets: Research has also pointed towards the inhibition of other cancer-related targets, although detailed mechanistic studies for this compound itself are less common. The broader class of pyrazole derivatives has been associated with the inhibition of various kinases and enzymes involved in cancer progression.
Apoptosis Induction
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death.
Mechanism in HepG2 Cells: Further investigation into the mechanisms of action of pyrazoline derivative 1b revealed that it arrested the HepG-2 cell cycle at the G2/M phase, particularly at high concentrations, and induced apoptosis. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and p53, and the downregulation of the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.gov
Role of Caspase-3 and Bax: Studies on N-propananilide derivatives bearing a pyrazole ring have shown that their neuroprotective effects, which can be relevant to cancer cell death, are linked to decreased levels of the pro-apoptotic protein Bax and reduced activation of caspase-3. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including both bacteria and fungi. nih.gov
Antibacterial Activity
The antibacterial efficacy of these compounds has been tested against both Gram-positive and Gram-negative bacteria.
Escherichia coli: Several studies have highlighted the activity of pyrazole derivatives against E. coli. In one study, a series of pyrazolo[3,4-b]pyridines were evaluated, and compounds 6b, 6d, and 6h showed moderate activity with inhibition zones of 13, 16, and 12 mm, respectively. japsonline.com Another investigation found that compound 3 was highly active against E. coli with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov A synthesized 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole derivative also showed strong inhibitory activity against E. coli with an inhibition zone of 24 mm. researchgate.net
Staphylococcus aureus: Pyrazole derivatives have also shown promise against S. aureus. Pyrazoline derivatives 5, 19, and 24 exhibited the highest antibacterial activity against S. aureus with a MIC value of 64 µg/mL. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives 6b, 8c, and 8g displayed moderate activity with inhibition zones of 12 mm. japsonline.com
Bacillus subtilis: The antibacterial activity of pyrazole derivatives extends to B. subtilis. Pyrazoline compounds 22 and 26 showed the best activity against B. subtilis with a MIC of 64 µg/mL. nih.gov A 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole derivative also demonstrated an inhibition zone of 8 mm against this bacterium. researchgate.net
Pseudomonas aeruginosa: Some pyrazole derivatives have shown activity against P. aeruginosa. Pyrazoline-clubbed pyrazole derivatives have been reported as potent antimicrobial agents against this bacterium. nih.gov Additionally, pyrazolo[3,4-b]pyridine derivative 6h and thieno[2,3-b]pyridines 8f and 8g displayed moderate activities with inhibition zones of 13 mm, 12 mm, and 13 mm, respectively. japsonline.com
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
| Compound 3 | Escherichia coli | MIC: 0.25 μg/mL | nih.gov |
| 4-[(1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole | Escherichia coli | IZ: 24 mm | researchgate.net |
| Pyrazoline 5, 19, 24 | Staphylococcus aureus | MIC: 64 µg/mL | nih.gov |
| Pyrazoline 22, 26 | Bacillus subtilis | MIC: 64 µg/mL | nih.gov |
| Pyrazolo[3,4-b]pyridine 6h | Pseudomonas aeruginosa | IZ: 13 mm | japsonline.com |
Antifungal Activity
The antifungal potential of pyrazole derivatives has been primarily investigated against Candida albicans, a common opportunistic fungal pathogen.
Candida albicans: Several studies have reported the antifungal activity of pyrazole derivatives against C. albicans. One study found that pyrazoline derivative 5 was the most active compound against C. albicans, with a MIC value of 64 µg/mL. nih.gov Another investigation of two 1,3,4-oxadiazole (B1194373) derivatives, LMM5 and LMM11, which could be related to pyrazole structures, showed they were effective against C. albicans with a MIC of 32 μg/ml and exhibited a fungistatic profile. frontiersin.org Cinnamaldehyde, a related aldehyde, also demonstrated antifungal activity against C. albicans with a minimum inhibitory concentration of 125 μg/ml. nih.gov Furthermore, its derivative, 4-Cl Cinnamaldehyde, showed inhibitory effects against C. albicans both in vitro and in vivo. nih.gov
Anti-inflammatory Activity
Derivatives of this compound have demonstrated notable anti-inflammatory effects in various experimental models. These compounds often target key mediators of the inflammatory cascade, such as pro-inflammatory cytokines.
A series of hydrazone derivatives of pyrazole-4-carboxaldehydes were synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a critical cytokine in systemic inflammation. eurekaselect.com Bioassays revealed that most of the synthesized compounds significantly inhibited the expression of TNF-α. eurekaselect.com Notably, compounds 7b and 11c showed dose-dependent TNF-α inhibitory activity, with IC₅₀ values of 5.56 µM and 3.69 µM, respectively. eurekaselect.com In a vivo model of xylene-induced ear edema, intraperitoneal administration of these compounds markedly reduced inflammation. eurekaselect.com Compound 11c was particularly effective, inhibiting edema by 49.59% at a 20 mg/kg dose, an efficacy comparable to the standard anti-inflammatory drug dexamethasone. eurekaselect.com
In another study, a series of pyrazole derivatives were synthesized using an ultrasound-assisted condensation technique. nih.gov Among the tested compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) exhibited superior anti-inflammatory activity when compared to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac sodium. nih.gov The research underscores the potential of pyrazole derivatives as a promising class of anti-inflammatory agents. nih.govmdpi.comnih.govresearchgate.net
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| Compound 7b | TNF-α Inhibition | IC₅₀ = 5.56 µM | eurekaselect.com |
| Compound 11c | TNF-α Inhibition | IC₅₀ = 3.69 µM | eurekaselect.com |
| Compound 11c | Xylene-induced ear edema (in vivo) | 49.59% inhibition at 20 mg/kg | eurekaselect.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Anti-inflammatory screening | More potent than Diclofenac sodium | nih.gov |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have been extensively investigated as antioxidant agents capable of mitigating this damage. nih.gov
The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov Research into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their capacity as potent antioxidants. nih.gov These compounds were evaluated for their radical scavenging activity (RSA) against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive species. nih.gov Similarly, studies on other pyrazole-based heterocycles have confirmed that certain derivatives possess strong antioxidant potencies. nih.gov The development of pyrazole-containing molecules continues to be a key strategy in the search for effective agents to combat oxidative stress-induced cellular damage. nih.govnih.gov
Enzyme Inhibition
The versatility of the pyrazole scaffold allows for the design of potent and selective enzyme inhibitors, targeting key proteins involved in cell signaling and disease progression.
Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) are critical regulators of cell division and are frequently overexpressed or mutated in various cancers, making them prime targets for therapeutic intervention.
Optimization of an imidazo[4,5-b]pyridine-based series of kinase inhibitors led to the discovery of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e) . uq.edu.auacs.orgnih.gov This compound was identified as a potent dual inhibitor of both Aurora and FLT3 kinases, with dissociation constants (Kd) of 7.5 nM for Aurora-A and 6.2 nM for FLT3. uq.edu.aunih.gov It also effectively inhibited the constitutively active FLT3-ITD mutant, which is associated with a poor prognosis in acute myeloid leukemia (AML). uq.edu.aunih.gov
Another significant discovery from fragment-based screening is AT9283 , a pyrazol-4-yl urea (B33335) compound. dundee.ac.uk AT9283 is a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B (IC₅₀ ≈ 3 nM). dundee.ac.uk It also inhibits other kinases, including JAK2 and the Abl(T315I) mutant. dundee.ac.uk
Furthermore, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed as specific Aurora-A kinase inhibitors. nih.gov Within this series, compound P-6 was found to be a highly potent inhibitor of Aurora-A kinase with an IC₅₀ value of 0.11 ± 0.03 µM and exhibited significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines. nih.gov
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 27e | Aurora-A | Kd = 7.5 nM | uq.edu.auacs.orgnih.gov |
| FLT3 | Kd = 6.2 nM | uq.edu.auacs.orgnih.gov | |
| AT9283 | Aurora-A | IC₅₀ ≈ 3 nM | dundee.ac.uk |
| Aurora-B | IC₅₀ ≈ 3 nM | dundee.ac.uk | |
| Compound P-6 | Aurora-A | IC₅₀ = 0.11 ± 0.03 µM | nih.gov |
Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE families is a therapeutic strategy for various conditions. While PDE4 is a known target for inducing apoptosis in chronic lymphocytic leukemia (CLL), studies suggest that compensatory up-regulation of other PDEs, such as PDE3B, can lead to treatment resistance. nih.gov This indicates that dual inhibition of PDE3 and PDE4 may be beneficial for some patients. nih.gov
The pyrazole scaffold has been incorporated into selective PDE inhibitors. For instance, [¹⁸F]JNJ4151047 , a pyrazole derivative, was developed as a highly selective inhibitor of PDE10A, with an IC₅₀ of 0.5 nM. nih.gov Importantly, this compound showed over 1,000-fold greater selectivity for PDE10A compared to other PDE subtypes, including PDE3A. nih.gov While this specific compound targets PDE10A, it demonstrates the principle that the pyrazole core can be engineered to achieve high potency and selectivity for specific PDE family members, suggesting the feasibility of designing pyrazole-based inhibitors for PDE3A and PDE3B.
Other Biological Activities
The structural diversity of pyrazole derivatives has been leveraged to develop agents effective against a range of viruses.
More specific derivatives have shown efficacy against other viruses. A series of 4-substituted pyrazoles were synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole and tested against Newcastle disease virus (NDV), a major pathogen in the poultry industry. nih.govresearchgate.net Notably, a hydrazone derivative (6) and a thiazolidinedione derivative (9) provided complete (100%) protection against NDV in experimental models. nih.govresearchgate.net
Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for broad-spectrum antiviral activity. frontiersin.org Many of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference antiviral drugs. frontiersin.org
Table 3: Antiviral Activity of Pyrazole Derivatives
| Derivative Class | Target Virus | Key Finding | Reference |
|---|---|---|---|
| Hydroxyquinoline-pyrazoles | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity against tested coronaviruses. | rsc.org |
| Hydrazone derivative (6) | Newcastle Disease Virus (NDV) | 100% protection observed. | nih.govresearchgate.net |
| Thiazolidinedione derivative (9) | Newcastle Disease Virus (NDV) | 100% protection observed. | nih.govresearchgate.net |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Interfered with viral replication in the micromolar range. | frontiersin.org |
Antiparasitic Activity (e.g., Leishmanicidal activity)
Derivatives of this compound have demonstrated significant potential as antiparasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis.
A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro activity against promastigote forms of Leishmania infantum and Leishmania amazonensis. Several of these compounds exhibited notable leishmanicidal effects. Specifically, compounds 3b and 3e showed impressive activity, with IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively. The activity of compound 3b was comparable to that of the reference drug pentamidine (B1679287) against L. infantum (IC50 = 0.062 mM) and also showed an IC50 of 0.070 mM against L. amazonensis. Current time information in Bangalore, IN. These findings highlight the potential of this class of pyrazole derivatives as a promising starting point for the development of new antileishmanial drugs. Current time information in Bangalore, IN.
In another study, 1H-pyrazole-4-carbohydrazide derivatives were investigated for their leishmanicidal properties. Among the synthesized compounds, 1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazide (27) and 1-(4-nitrophenyl)-N'-[(4-chlorophenyl)methylene]-1H-pyrazole-4-carbohydrazide (15) were particularly effective against promastigotes of L. amazonensis. researchgate.net Compound 27 displayed an EC50 value of 50 µM, while compound 15 had an EC50 of 80 µM when tested against murine peritoneal macrophages for toxicity. researchgate.net
Furthermore, research into 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives revealed moderate activity against Leishmania donovani. Compounds 2 , 3 , and 12 from this series were identified as the most promising, with IC50 values ranging from 2.3 to 5.2 µM. nih.gov
Table 1: Leishmanicidal Activity of this compound Derivatives
| Compound | Derivative Class | Target Species | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 3b | 4-(1H-Pyrazol-1-yl)benzenesulfonamide | L. infantum | IC50 | 0.059 mM | Current time information in Bangalore, IN. |
| 3e | 4-(1H-Pyrazol-1-yl)benzenesulfonamide | L. infantum | IC50 | 0.065 mM | Current time information in Bangalore, IN. |
| 3b | 4-(1H-Pyrazol-1-yl)benzenesulfonamide | L. amazonensis | IC50 | 0.070 mM | Current time information in Bangalore, IN. |
| 1-(4-bromophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-4-carbohydrazide (27) | 1H-Pyrazole-4-carbohydrazide | L. amazonensis | EC50 | 50 µM | researchgate.net |
| 1-(4-nitrophenyl)-N'-[(4-chlorophenyl)methylene]-1H-pyrazole-4-carbohydrazide (15) | 1H-Pyrazole-4-carbohydrazide | L. amazonensis | EC50 | 80 µM | researchgate.net |
| Compound 2 | 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine | L. donovani | IC50 | 2.3-5.2 µM | nih.gov |
| Compound 3 | 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine | L. donovani | IC50 | 2.3-5.2 µM | nih.gov |
| Compound 12 | 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine | L. donovani | IC50 | 2.3-5.2 µM | nih.gov |
Analgesic Activity
The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. Several studies have explored derivatives of this compound and related structures for their pain-relieving properties.
A study focused on 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes evaluated their analgesic activities. researchgate.net While specific quantitative data is not provided in the abstract, the study indicates that these compounds were tested for their analgesic effects. researchgate.net
In a related area of research, 3-methyl pyrazolone (B3327878) derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov One of the tested compounds, PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) , demonstrated a more prominent analgesic response at a dose of 400 mg/kg body weight, with its effectiveness being comparable to the standard drug indomethacin (B1671933) at the 4-hour time point in the tail flick method. nih.gov All tested pyrazolone derivatives showed significant analgesic activities in both the tail flick and acetic acid-induced writhing methods. nih.gov
Furthermore, a series of 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-one derivatives were synthesized and showed significant analgesic activities in the hot plate model when compared to a control group. nih.gov Although not direct derivatives of the title compound, pyridazinones share structural similarities with pyrazoles.
Table 2: Analgesic Activity of Pyrazole Derivatives
| Compound | Derivative Class | Test Model | Observation | Reference |
|---|---|---|---|---|
| PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) | 3-Methyl Pyrazolone | Tail Flick Method | More prominent analgesic response at 400 mg/kg b.w., comparable to indomethacin. | nih.gov |
| All tested PYZ derivatives | 3-Methyl Pyrazolone | Acetic Acid-Induced Writhing | Significant analgesic activity. | nih.gov |
| 6-Phenyl-4-Substituted Benzylidene Tetrahydro Pyridazin-3(2H)-ones (IIIA-IIIC) | Tetrahydro Pyridazinone | Hot Plate Model | Significant analgesic activities (p<0.001) compared to control. | nih.gov |
Antidepressant Activity
The search for novel antidepressant agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound.
A study focused on the synthesis and in silico assessment of novel pyrazole carbaldehyde derivatives as potential antidepressants. nih.gov This research designed a novel antidepressant intended to act as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.gov One of the synthesized compounds was 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (B1) . nih.gov The study noted that certain compounds within the series displayed superior antidepressant activity when compared to the standard drug fluoxetine. nih.gov The compound with a primary amine substituent (B2 ) showed the highest activity. nih.gov
In a broader context, pyrazoline derivatives , which are structurally related to pyrazoles, have been reported to exhibit antidepressant-like activities. researchgate.net Some triazolo-pyrazoline derivatives were synthesized and showed varying levels of antidepressant effects in modified forced swimming and tail suspension tests when compared to fluoxetine. researchgate.netrjpbr.com Importantly, these compounds did not induce motor coordination changes, suggesting that the observed antidepressant effects were not due to motor abnormalities. researchgate.netrjpbr.com
Table 3: Antidepressant Activity of Pyrazole Derivatives
| Compound/Derivative Class | Key Finding | Mechanism of Action (Proposed) | Reference |
|---|---|---|---|
| 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (B1) and related derivatives | Some derivatives showed superior antidepressant activity compared to fluoxetine. Compound with primary amine (B2) was most active. | Selective Serotonin Reuptake Inhibitor (SSRI) | nih.gov |
| Triazolo-pyrazoline derivatives | Exhibited varying levels of antidepressant activities in preclinical models. | Not specified in the abstract. | researchgate.netrjpbr.com |
Antihypertensive Activity
Derivatives of this compound have emerged as a promising class of compounds for the management of hypertension.
One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl)methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) , has been shown to possess hypotensive and antihypertensive effects. sciencescholar.us In anesthetized normotensive rats, intravenous administration of LQFM008 led to a dose-dependent reduction in mean arterial pressure (MAP). sciencescholar.us In spontaneously hypertensive rats (SHR), LQFM008 also reduced MAP in a dose-dependent manner. sciencescholar.us Furthermore, a week of oral administration of LQFM008 resulted in a temporal reduction in systolic blood pressure (SBP) in hypertensive rats. sciencescholar.us The mechanism of action appears to involve the participation of nitric oxide, 5-HT1A, and muscarinic receptors. sciencescholar.us
Another pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) , has also been investigated for its antihypertensive properties. Chronic oral administration of LQFM-21 for 15 days significantly reduced the MAP in SHR. researchgate.netzsmu.edu.ua The antihypertensive and vasodilator effects of LQFM-21 are suggested to involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and muscarinic receptors. researchgate.net
A novel compound, 221s (2,9) , which incorporates a pyrazole-like structure, demonstrated a significant reduction in both systolic and diastolic blood pressure in SHR rats after 4 weeks of administration, with an antihypertensive effect equivalent to captopril. semanticscholar.org The mechanism for this compound involves the inhibition of the renin-angiotensin-aldosterone system (RAAS) and enhancement of vascular endothelial function by upregulating nitric oxide (NO) levels. semanticscholar.org
Table 4: Antihypertensive Activity of Pyrazole Derivatives
| Compound | Animal Model | Key Finding | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| LQFM008 | Normotensive and Spontaneously Hypertensive Rats | Dose-dependent reduction in Mean Arterial Pressure (MAP) and Systolic Blood Pressure (SBP). | Involvement of nitric oxide, 5-HT1A, and muscarinic receptors. | sciencescholar.us |
| LQFM-21 | Spontaneously Hypertensive Rats (SHR) | Significant reduction in MAP after chronic oral administration. | Involvement of the NO/cGMP pathway and muscarinic receptors. | researchgate.netzsmu.edu.ua |
| 221s (2,9) | Spontaneously Hypertensive Rats (SHR) | Significant reduction in systolic and diastolic blood pressure, equivalent to captopril. | Inhibition of RAAS and upregulation of NO. | semanticscholar.org |
Herbicidal Activities and Pigment Biosynthesis Inhibition
Beyond pharmaceutical applications, derivatives of this compound have been explored for their potential use in agriculture as herbicides.
A study on a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives assessed their herbicidal activities. Several of these compounds exhibited good herbicidal activity against Pennisetum alopecuroides L. Notably, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine showed the highest inhibition of chlorophyll (B73375) level in the seedlings of this weed, with an IC50 value of 3.14 mg L-1. This inhibition of chlorophyll points to a mechanism involving the disruption of pigment biosynthesis. The structure-activity relationship studies indicated that an alkynyloxy group at the 6-position of the pyrimidine (B1678525) ring was crucial for these bleaching activities.
Another compound from the same series, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine , displayed the strongest inhibitory activity against the root growth of P. alopecuroides, with an IC50 of 1.90 mg L-1. This suggests that different substitutions on the pyrazolylpyrimidine scaffold can lead to varied herbicidal effects, targeting different aspects of plant growth and development.
**Table 5: Herbicidal Activity of 4-(1H-Pyrazol-1-yl)pyrimidine Derivatives against *Pennisetum alopecuroides L.***
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Inhibition of chlorophyll level | 3.14 mg L-1 | |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Inhibition of root growth | 1.90 mg L-1 |
Potential Applications in Materials Science
Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules, often referred to as ligands. digitellinc.com The ability to tailor the organic ligand is a key aspect of MOF chemistry, allowing for the design of materials with specific properties for applications in gas storage, separations, catalysis, and sensing. digitellinc.comdntb.gov.ua
The pyrazole (B372694) moiety is a well-established functional group for the construction of MOFs. digitellinc.comdntb.gov.ua The nitrogen atoms in the pyrazole ring are effective at coordinating with metal centers, leading to the formation of stable, porous frameworks. For instance, ligands based on 1H-pyrazole-4-carboxylic acid have been successfully used to create multifaceted MOFs. dntb.gov.ua This suggests that 4-(1H-Pyrazol-4-yl)benzaldehyde could serve as a precursor to a valuable MOF ligand. The aldehyde group can be readily oxidized to a carboxylic acid, a common coordinating group in MOF synthesis, to produce 4-(1H-Pyrazol-4-yl)benzoic acid. This subsequent molecule would then be able to link metal ions to form a robust framework.
Furthermore, research on related pyrazole-based ligands demonstrates their utility. A tritopic ligand, tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA), has been synthesized and used to create novel Arsenic Coordination Materials (AsCMs), which are isostructural to some MOFs. digitellinc.com These materials exhibit unusual pore structures and have potential applications in gas sorption and sensing. digitellinc.com The synthesis of such complex ligands highlights the modularity and versatility of the pyrazole building block.
The table below summarizes examples of pyrazole-based ligands and the resulting MOFs, illustrating the potential of this class of compounds.
| Ligand | Resulting MOF/Coordination Material | Metal Center(s) | Potential Application |
| tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA) | AsCM-303, AsCM-304 | Zn(II), Ni(II) | Gas sorption, SO₂ sensing digitellinc.com |
| 1H-Pyrazole-4-carboxylic acid | Various MOFs | Various | Multifaceted materials dntb.gov.ua |
| Pyrazole-di-carboxylate | MOF-303 (Al-3.5-PDA) | Al(III) | Formaldehyde capture researchgate.net |
| Pyrazole functionalized carboxylic acids | MOF-1, MOF-2 | Zn(II) | Organic dye adsorption sigmaaldrich.com |
Optical Materials
Materials with nonlinear optical (NLO) properties are crucial for modern technologies such as telecommunications, optical data storage, and optical signal processing. nih.govnih.gov The NLO response of a material is related to its ability to alter the properties of light passing through it. Organic molecules with significant NLO properties often feature a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for NLO activity. researchgate.net
The table below presents NLO data for a related imidazole (B134444) derivative, highlighting the potential of this class of heterocyclic compounds.
Table 1: Nonlinear Optical Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
| Property | Value |
|---|---|
| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ nih.govresearchgate.net |
| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ nih.govresearchgate.net |
Photoluminescence Properties
Photoluminescence is the emission of light from a substance that has absorbed light. Materials with strong photoluminescence are used in a wide range of applications, including sensors, displays, and bio-imaging. The luminescence in organic molecules often arises from the relaxation of electrons from an excited state, which is typically a π* orbital, to the ground state.
The conjugated π-electron system present in pyrazole derivatives makes them promising candidates for photoluminescent materials. scielo.br Research on benzaldehyde-pyrazoline hybrids has shown that these compounds exhibit fluorescence. scielo.br For instance, certain pyrazoline derivatives display emission maxima at approximately 350 nm. scielo.br The introduction of different substituents on the heterocyclic ring can tune the photophysical properties, such as the intensity and wavelength of the emitted light. scielo.br
Luminescent MOFs (LMOFs) are a specific class of materials where the emission can originate from the organic ligand, the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. The porous nature of LMOFs makes them particularly suitable for sensing applications, as the luminescence can be quenched or enhanced by the presence of specific analytes within the pores. rsc.org
The photophysical properties of a related benzaldehyde-pyrazoline hybrid are detailed in the table below, demonstrating the fluorescent potential of such structures.
Table 2: Photophysical Properties of Benzaldehyde-Pyrazoline Hybrids
| Compound | Excitation Wavelength (λex) | Emission Maximum (λem) |
|---|
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(1H-Pyrazol-4-yl)benzaldehyde, and what critical reaction conditions must be optimized?
- Methodological Answer : A widely used approach involves condensation reactions between pyrazole derivatives and benzaldehyde precursors. For example, substituted pyrazoles can react with halogenated benzaldehydes under reflux conditions in ethanol or DMF, catalyzed by acetic acid (e.g., 5 drops of glacial acetic acid for 4 hours) . Key parameters include temperature control (reflux at ~80°C), stoichiometric ratios (1:1 molar ratio of reactants), and purification via recrystallization from ethanol. Evidence from analogous syntheses suggests adapting protocols for pyrazole coupling, such as using 4-pyrazoleboronic acid in Suzuki-Miyaura cross-coupling with 4-bromobenzaldehyde .
Q. How can the purity of this compound be assessed using chromatographic techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate can resolve impurities. Purity ≥95% is typical for research-grade material, as validated in studies of structurally similar aldehydes . Melting point determination (e.g., 97.5–99°C for methyl-substituted analogs) provides additional confirmation .
Q. What are the key spectroscopic markers (NMR, IR) for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Pyrazole protons resonate as doublets (δ 7.5–8.5 ppm), and aromatic protons on the benzaldehyde ring show multiplet signals at δ 7.3–7.7 ppm .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~3150 cm⁻¹ (N-H stretch of pyrazole) confirm functional groups .
Advanced Research Questions
Q. How does the electronic nature of the pyrazole ring influence the reactivity of the aldehyde group in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyrazole ring (due to aromatic N-heterocycle) enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions or condensations. For instance, in Mannich reactions, the aldehyde reacts with amines and ketones to form β-amino carbonyl derivatives. Comparative studies with methyl-substituted pyrazoles (e.g., 1-methyl-1H-pyrazol-4-yl derivatives) show reduced reactivity due to steric hindrance, highlighting the importance of substituent effects .
Q. What strategies are effective for analyzing and resolving contradictions in biological activity data between this compound derivatives and related analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the pyrazole with imidazole or triazole) and evaluate antimicrobial or anticancer activity using standardized assays (e.g., MIC for antimicrobial activity) .
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ constants) or steric parameters (Taft’s Es) with bioactivity. Contradictions in data may arise from differences in assay conditions (e.g., pH, solvent), which require rigorous standardization .
Q. What mechanistic insights can be gained from studying the participation of this compound in multicomponent reactions?
- Methodological Answer : In hydrazone formation (e.g., reaction with hydrazines), the aldehyde acts as an electrophile, with the pyrazole ring stabilizing intermediates through resonance. Kinetic studies (e.g., monitoring by ¹H NMR) reveal rate-determining steps influenced by solvent polarity. For example, ethanol promotes faster condensation than DMF due to lower dielectric constant . Computational modeling (DFT) can further elucidate transition states and charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
